(S)-(-)-5'-Benzyloxyphenyl Carvedilol
CAS No.: 887353-00-6
Cat. No.: VC0016192
Molecular Formula: C₃₁H₃₂N₂O₅
Molecular Weight: 512.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887353-00-6 |
---|---|
Molecular Formula | C₃₁H₃₂N₂O₅ |
Molecular Weight | 512.6 |
IUPAC Name | (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Standard InChI | InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 |
SMILES | COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Introduction
Chemical Structure and Properties
Molecular Identification
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a metabolite of carvedilol with specific stereochemistry at the chiral center. It has been identified with CAS number 1217822-96-2 and MDL number MFCD11041060 . The compound is characterized by its S(-) configuration, which distinguishes it from the R(+) enantiomer and provides its unique pharmacological profile. The optical activity indicated by the "(-)" designation refers to its ability to rotate plane-polarized light in a counterclockwise direction, a property directly related to its stereochemical configuration. This stereochemical specificity is crucial for understanding its receptor interactions and therapeutic applications.
Structural Characteristics
The compound has an empirical formula of C31H32N2O5 and a molecular weight of 512.6 g/mol . Structurally, it is derived from carvedilol (C24H26N2O4, 406.482 g/mol) with the addition of a benzyloxy group at the 5' position of the phenyl ring . This modification significantly alters its physicochemical properties and potentially its pharmacodynamic profile compared to the parent compound. The benzyloxy substitution increases the molecular weight and likely affects the lipophilicity and receptor binding characteristics of the molecule.
Physical and Chemical Properties
(S)-(-)-5'-Benzyloxyphenyl Carvedilol appears as an off-white powder at room temperature . Its solubility profile shows dissolution in multiple organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol . This solubility profile is important for formulation considerations and bioavailability assessments. The comprehensive physicochemical properties are presented in Table 1.
Table 1: Physicochemical Properties of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Pharmacological Profile
Comparison with Carvedilol
As a metabolite of carvedilol, (S)-(-)-5'-Benzyloxyphenyl Carvedilol shares the fundamental pharmacological mechanism of the parent compound but with potential differences in potency, receptor selectivity, and pharmacokinetic properties. The parent compound, carvedilol, exists as a racemic mixture of R(+) and S(-) enantiomers, with plasma levels of R(+)-carvedilol approximately 2 to 3 times higher than S(-)-carvedilol following oral administration . The addition of the benzyloxy group in the metabolite potentially modifies its receptor binding characteristics and may affect its distribution, metabolism, and elimination profiles.
Pharmacodynamic Effects
As a neurohormonal antagonist, (S)-(-)-5'-Benzyloxyphenyl Carvedilol likely exhibits the cardiovascular effects characteristic of β-blockers and α1-blockers, including reduction in blood pressure, decreased heart rate, and vasodilation . These effects result from blocking catecholamine binding at adrenergic receptors. The parent compound carvedilol has been shown to reduce cardiac output, attenuate exercise-induced tachycardia, and reduce reflex orthostatic tachycardia through its β-blocking effects, while its α1-blocking activity contributes to vasodilation . The specific contribution of the (S)-(-)-5'-Benzyloxyphenyl metabolite to these effects requires further elucidation through dedicated studies.
Metabolic Pathways and Biotransformation
Formation from Carvedilol
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is formed through the metabolic transformation of carvedilol. The parent compound undergoes stereoselective first-pass metabolism in the liver, with CYP2D6 thought to be the major enzyme involved in the 4'- and 5'-hydroxylation of carvedilol . Other enzymes involved in carvedilol metabolism include CYP2C9, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 . The specific enzymatic pathways leading to the formation of the benzyloxy derivative at the 5' position would likely involve additional conjugation reactions following the initial hydroxylation, although detailed metabolic pathway information specifically for this metabolite is limited in the available literature.
Stereoselective Metabolism
The metabolism of carvedilol exhibits significant stereoselectivity, which affects the formation and clearance of its metabolites. The mean apparent terminal elimination half-lives for R(+)-carvedilol range from 5 to 9 hours compared with 7 to 11 hours for the S(-)-enantiomer . This stereoselectivity in metabolism likely influences the formation rate and plasma concentrations of (S)-(-)-5'-Benzyloxyphenyl Carvedilol. The stereoselective nature of carvedilol metabolism highlights the importance of considering enantiomer-specific effects when evaluating the pharmacokinetics and pharmacodynamics of its metabolites.
Cytochrome P450 Involvement
The formation of (S)-(-)-5'-Benzyloxyphenyl Carvedilol likely involves multiple cytochrome P450 enzymes, with CYP2D6 playing a predominant role in hydroxylation at the 5' position of carvedilol . This metabolic pathway is of particular interest due to the known genetic polymorphisms in CYP2D6, which could potentially affect the formation rate of this metabolite and thereby impact therapeutic outcomes in different patient populations. Understanding these metabolic pathways is crucial for predicting potential drug interactions and individual variability in response to carvedilol therapy.
Therapeutic Applications
Clinical Significance
The clinical significance of (S)-(-)-5'-Benzyloxyphenyl Carvedilol as a distinct entity from carvedilol remains an area for further research. Metabolites of carvedilol, including the 4'-hydroxyphenyl metabolite, have been shown to have significant pharmacological activity, with the 4'-hydroxyphenyl metabolite reported to be approximately 13 times more potent than carvedilol for β-blockade . Similar comprehensive pharmacological profiling of (S)-(-)-5'-Benzyloxyphenyl Carvedilol would provide valuable insights into its potential therapeutic role and clinical significance.
Analytical Methods and Characterization
Identification Techniques
Analytical methods for the identification and quantification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol likely include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the separation and identification of this metabolite from related compounds and enable quantitative analysis in biological samples. Chiral separation techniques would be particularly important for distinguishing between the S(-) and R(+) enantiomers. The development of sensitive and specific analytical methods is essential for studying the pharmacokinetics and metabolism of this compound.
Chromatographic Analysis
Chromatographic analysis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol would likely employ HPLC techniques with appropriate stationary and mobile phases for effective separation. The use of chiral columns would be necessary for separating the S(-) enantiomer from the R(+) form. Coupling HPLC with mass spectrometry (LC-MS) would provide additional structural information and enhance sensitivity for detection in complex biological matrices. The development of validated chromatographic methods is crucial for reliable quantification of this metabolite in pharmacokinetic and metabolism studies.
Structure-Activity Relationship
Importance of Stereochemistry
The S(-) stereochemistry of (S)-(-)-5'-Benzyloxyphenyl Carvedilol is a critical determinant of its pharmacological activity. In the parent compound carvedilol, the S(-) enantiomer is primarily responsible for the β-adrenergic blocking activity, while both enantiomers contribute to α1-blocking effects . This stereoselectivity is likely preserved in the 5'-benzyloxyphenyl derivative, making the specific S(-) configuration crucial for its therapeutic activity. The stereochemical aspects of this compound highlight the importance of chiral recognition in drug-receptor interactions and provide insights into the structure-activity relationships of carvedilol and its metabolites.
Comparison with Related Metabolites
(S)-(-)-5'-Benzyloxyphenyl Carvedilol represents one of several metabolites of carvedilol. The 5'-hydroxyphenyl metabolite (C24H26N2O5, molecular weight 422.5 g/mol) is structurally related but lacks the benzyl group . Comparative analysis of these metabolites would provide valuable insights into the structure-activity relationships of carvedilol derivatives and the specific contribution of different structural elements to their pharmacological profiles. Such comparisons are essential for understanding the complex pharmacology of carvedilol and for guiding the development of optimized derivatives with enhanced therapeutic properties.
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